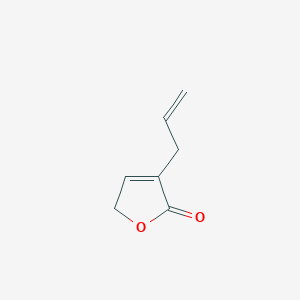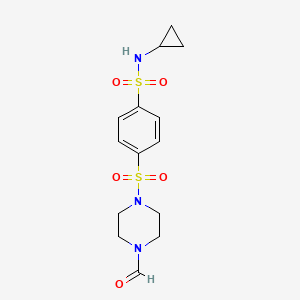
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group, a formylpiperazine moiety, and a benzene sulfonamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 4-(4-formylpiperazine-1-sulfonyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The formylpiperazine moiety may enhance the compound’s binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclopropyl-4-(4-trifluoromethylpiperazine-1-sulfonyl)benzene-1-sulfonamide
- N-Cyclopropyl-4-(4-methylpiperazine-1-sulfonyl)benzene-1-sulfonamide
Uniqueness
N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide stands out due to its formyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications.
Propriétés
Numéro CAS |
604761-86-6 |
|---|---|
Formule moléculaire |
C14H19N3O5S2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O5S2/c18-11-16-7-9-17(10-8-16)24(21,22)14-5-3-13(4-6-14)23(19,20)15-12-1-2-12/h3-6,11-12,15H,1-2,7-10H2 |
Clé InChI |
YPFJEKFVPODRKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


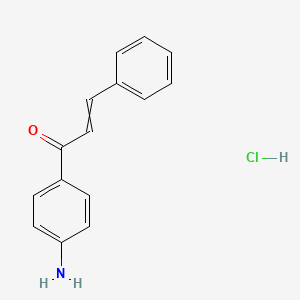
![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)

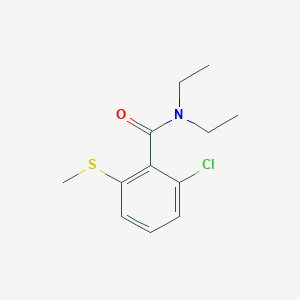
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
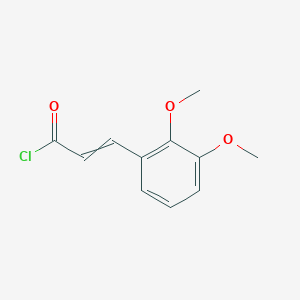



![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)

